NVP-ACC789: An In-Depth Technical Guide to its Mechanism of Action as a VEGFR Inhibitor
NVP-ACC789: An In-Depth Technical Guide to its Mechanism of Action as a VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NVP-ACC789, also identified as ACC-789 and ZK-202650, is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, NVP-ACC789 effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This inhibitory action on VEGFRs, particularly VEGFR-2, leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor growth and metastasis which are highly dependent on neovascularization.
Quantitative Data Summary
The inhibitory activity of NVP-ACC789 has been quantified against several key tyrosine kinases, demonstrating its selectivity for VEGFRs.
| Target Kinase | IC50 (µM) |
| Human VEGFR-1 (Flt-1) | 0.38[1] |
| Human VEGFR-2 (KDR/Flk-1) | 0.02[1] |
| Mouse VEGFR-2 | 0.23[1] |
| Human VEGFR-3 (Flt-4) | 0.18[1] |
| PDGFR-β | 1.4[1] |
| FGFRs | >10[1] |
| PDGFRα | >10[1] |
Table 1: In vitro inhibitory activity of NVP-ACC789 against various receptor tyrosine kinases.
In cellular assays, NVP-ACC789 has been shown to reduce the number of bovine microvascular endothelial (BME) cells to baseline levels at a concentration of 1 µM. Furthermore, it completely inhibits VEGF-induced BME and bovine aortic endothelial (BAE) cell invasion, as well as VEGF-C-induced BAE cell invasion, with the maximal effect observed at 1 µM. In vivo studies have demonstrated that daily oral administration of NVP-ACC789 for six days results in a dose-dependent blockade of VEGF-induced angiogenesis.
Signaling Pathway and Mechanism of Action
NVP-ACC789 exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFRs, primarily VEGFR-2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways essential for angiogenesis. NVP-ACC789, by competing with ATP for the binding site within the kinase domain, prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.
The key signaling pathways inhibited by NVP-ACC789 include:
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The PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.
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The PI3K-Akt Pathway: This pathway is central to endothelial cell survival and migration.
By disrupting these pathways, NVP-ACC789 effectively inhibits the key processes of angiogenesis.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of NVP-ACC789 in inhibiting the kinase activity of recombinant human VEGFR-2.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of NVP-ACC789 in DMSO (e.g., 10 mM).
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Perform serial dilutions of the NVP-ACC789 stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 1%).
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Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
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Assay Procedure:
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Add the diluted NVP-ACC789 or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.
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Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
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Data Analysis:
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Calculate the percentage of kinase inhibition for each NVP-ACC789 concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the NVP-ACC789 concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
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